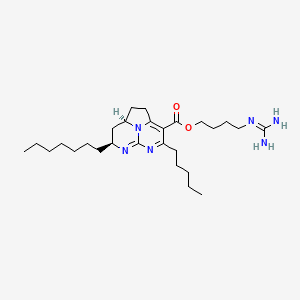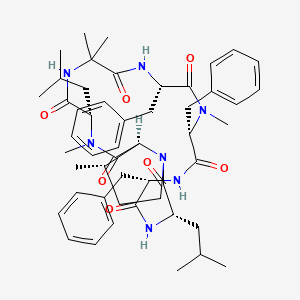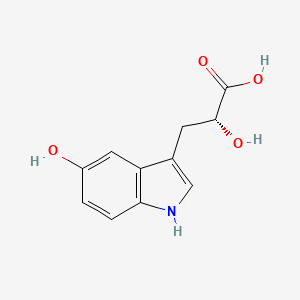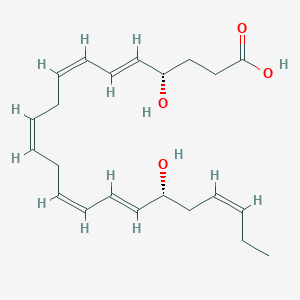
Artilide fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artilide fumarate is a compound primarily developed for the treatment of cardiac arrhythmias. It is a small molecule drug with the molecular formula C23H38N2O7S. Initially developed by Pfizer Inc., it has been studied for its potential therapeutic effects in cardiovascular diseases .
Vorbereitungsmethoden
The synthesis of artilide fumarate involves several steps, including the derivatization of a secondary alcohol group. One of the key synthetic routes involves the use of 1-naphthyl isocyanate to enhance the sensitivity of fluorescence detection. This method allows for the separation of enantiomers on a Pirkle column, which is essential for the quantitation in plasma and other biofluids . Industrial production methods typically involve reversed-phase achiral-chiral column-switching high-performance liquid chromatography (HPLC) separations .
Analyse Chemischer Reaktionen
Artilide fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Artilide fumarate has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the separation and quantitation of enantiomers.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of artilide fumarate involves its interaction with specific molecular targets in the cardiovascular system. It acts as a class III antiarrhythmic agent, which means it works by prolonging the action potential duration and refractory period in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Artilide fumarate is structurally related to other antiarrhythmic agents such as ibutilide and d,l-sotalol. Compared to these compounds, this compound has shown unique properties in terms of its enantiomeric separation and quantitation. Similar compounds include:
Ibutilide: Another class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter.
d,l-Sotalol: A non-selective beta-adrenergic receptor blocker with class III antiarrhythmic properties. This compound’s unique ability to undergo enantiomeric separation makes it a valuable compound in analytical and medicinal chemistry
Eigenschaften
CAS-Nummer |
133267-20-6 |
|---|---|
Molekularformel |
C42H72N4O10S2 |
Molekulargewicht |
857.2 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/2C19H34N2O3S.C4H4O4/c2*1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24;5-3(6)1-2-4(7)8/h2*10-13,19-20,22H,4-9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*19-;/m11./s1 |
InChI-Schlüssel |
ZOFVDTOFQPSUIK-OMMCMWGNSA-N |
Isomerische SMILES |
CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Synonyme |
artilide artilide fumarate N-(4-(4-(dibutylamino)-1-hydroxybutyl)phenyl)methanesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1247164.png)
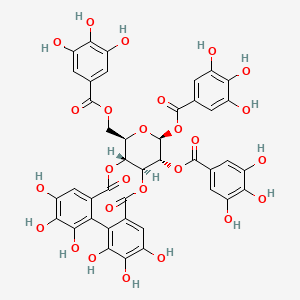

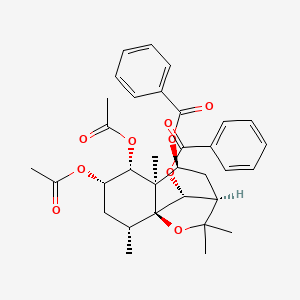
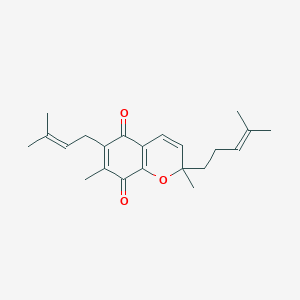
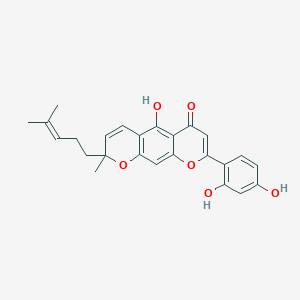
![(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)
